1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a trifluoromethyl-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromomethyl and trifluoromethyl groups can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-ol: This compound has a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropane: The absence of the carbonyl group in this compound results in different chemical properties and uses.
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-amine: The presence of an amine group introduces new possibilities for biological and medicinal applications.
Properties
Molecular Formula |
C11H9BrClF3O |
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Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c1-6(17)10(13)8-4-2-3-7(5-12)9(8)11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
VHPIBUINXZNMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1C(F)(F)F)CBr)Cl |
Origin of Product |
United States |
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